

Spectroscopic Analysis of 3,4-Methylenedioxy-PV9 Hydrochloride: A Technical Guide

Author: BenchChem Technical Support Team. **Date:** December 2025

Compound of Interest

Compound Name: 3,4-Methylenedioxy PV9 hydrochloride

Cat. No.: B593207

[Get Quote](#)

For Researchers, Scientists, and Drug Development Professionals

Introduction

3,4-Methylenedioxy-PV9 hydrochloride (MDPV9-HCl) is a synthetic cathinone derivative. As a member of this class of compounds, it is characterized by a phenethylamine backbone with a β -keto group, a pyrrolidine ring, and a 3,4-methylenedioxy substituted aromatic ring. The hydrochloride salt form enhances its solubility in polar solvents. Precise analytical characterization of such compounds is critical for research, forensic analysis, and drug development purposes. This technical guide provides a comprehensive overview of the spectroscopic methods for the analysis of MDPV9-HCl, including Nuclear Magnetic Resonance (NMR) spectroscopy, Gas Chromatography-Mass Spectrometry (GC-MS), Fourier-Transform Infrared (FTIR) spectroscopy, and Ultraviolet-Visible (UV-Vis) spectroscopy. While specific experimental data for MDPV9-HCl is not widely available in the public domain, this guide outlines detailed experimental protocols and expected spectral characteristics based on the analysis of structurally related synthetic cathinones.

Chemical and Physical Properties

A summary of the known chemical and physical properties of 3,4-Methylenedioxy-PV9 hydrochloride is presented in Table 1.

Table 1: Chemical and Physical Properties of 3,4-Methylenedioxy-PV9 Hydrochloride

Property	Value	Reference
Chemical Name	1-(1,3-benzodioxol-5-yl)-2-(pyrrolidin-1-yl)octan-1-one hydrochloride	
Synonyms	MDPV9-HCl, 3,4-Methylenedioxy- α -pyrrolidinoctanophenone hydrochloride	
Chemical Formula	$C_{19}H_{27}NO_3 \cdot HCl$	
Molecular Weight	353.9 g/mol	
CAS Number	24646-40-0	
Appearance	Crystalline solid (predicted)	
UV λ_{max}	236, 283, 321 nm	

Spectroscopic Analysis

Nuclear Magnetic Resonance (NMR) Spectroscopy

NMR spectroscopy is an indispensable tool for the structural elucidation of organic molecules, providing detailed information about the carbon-hydrogen framework. For MDPV9-HCl, 1H NMR and ^{13}C NMR are the primary techniques used.

Experimental Protocol: NMR Spectroscopy

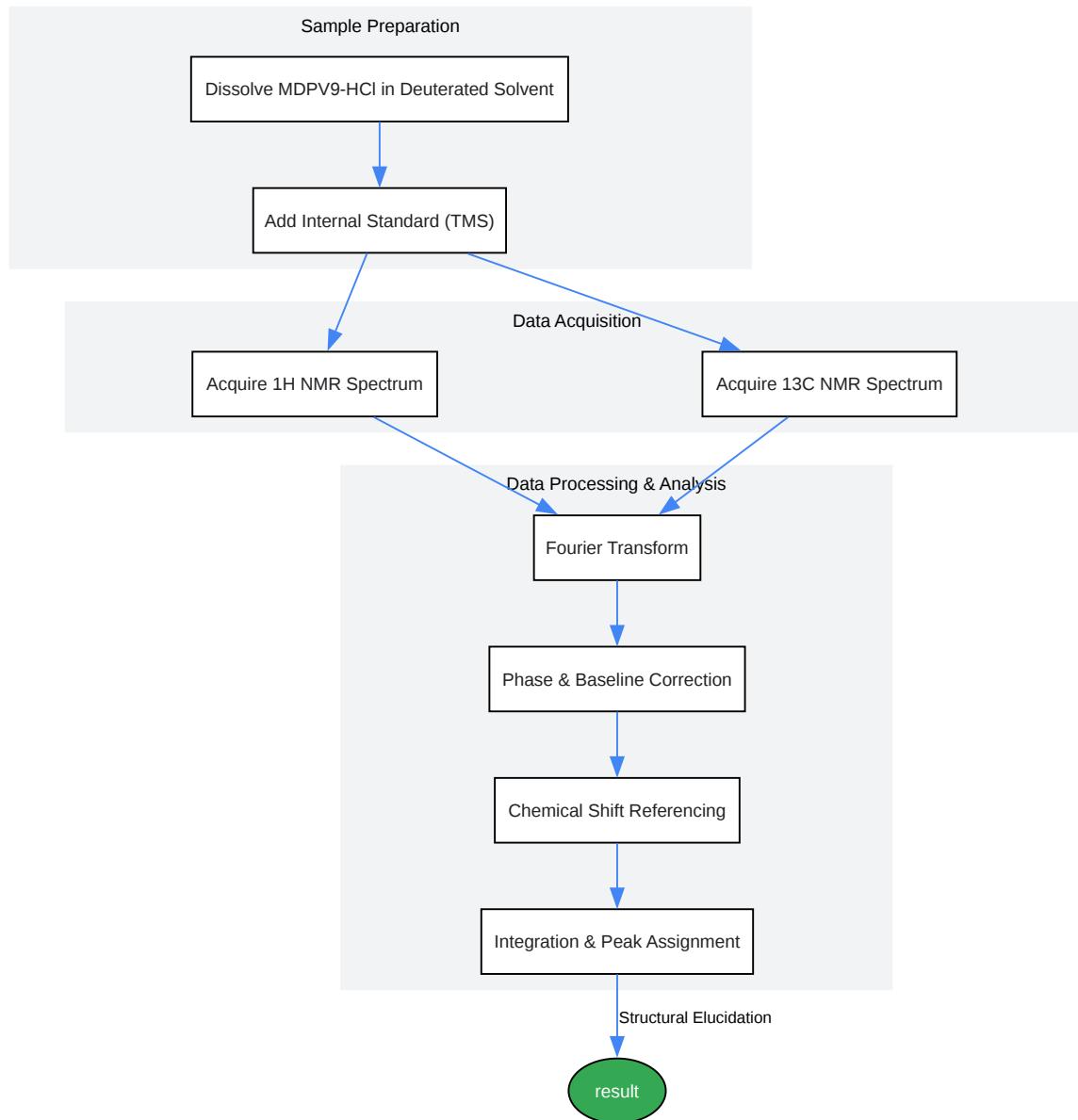
A general protocol for the NMR analysis of a synthetic cathinone hydrochloride salt is as follows:

- **Sample Preparation:** Dissolve approximately 5-10 mg of the sample in a suitable deuterated solvent (e.g., Deuterated Chloroform ($CDCl_3$), Deuterated Methanol (CD_3OD), or Deuterated Dimethyl Sulfoxide ($DMSO-d_6$)). The choice of solvent is critical to ensure the sample is fully dissolved and to avoid interference with the signals of interest.

- Internal Standard: Add a small amount of a reference standard, such as Tetramethylsilane (TMS), for chemical shift calibration ($\delta = 0.00$ ppm).
- Instrumentation: Acquire the spectra on a high-field NMR spectrometer (e.g., 300 MHz or higher for ^1H NMR).
- ^1H NMR Acquisition:
 - Set the spectral width to approximately 15 ppm.
 - Use a sufficient number of scans to achieve a good signal-to-noise ratio.
 - Apply a 90° pulse angle.
- ^{13}C NMR Acquisition:
 - Use a wider spectral width, typically 0-220 ppm.
 - Employ proton decoupling to simplify the spectrum and enhance sensitivity.
 - A greater number of scans will be required compared to ^1H NMR due to the lower natural abundance of the ^{13}C isotope.
- Data Processing: Process the raw data by applying Fourier transformation, phase correction, and baseline correction. Integrate the signals in the ^1H NMR spectrum to determine the relative number of protons.

Expected Spectral Data

While specific NMR data for MDPV9-HCl is not available, Table 2 provides predicted ^1H NMR chemical shifts and Table 3 provides predicted ^{13}C NMR chemical shifts based on the analysis of similar cathinone structures.


Table 2: Predicted ^1H NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

Protons	Predicted Chemical Shift (δ , ppm)	Multiplicity	Integration
Aromatic (C_6H_3)	6.8 - 7.5	m	3H
Methylenedioxy (-O-CH ₂ -O-)	~6.0	s	2H
Methine (-CH-)	4.0 - 4.5	m	1H
Pyrrolidine (-NCH ₂ -)	2.5 - 3.5	m	4H
Pyrrolidine (-CH ₂ -)	1.8 - 2.2	m	4H
Alkyl Chain (-CH ₂ -)	1.2 - 1.8	m	10H
Terminal Methyl (-CH ₃)	0.8 - 1.0	t	3H

Table 3: Predicted ¹³C NMR Spectral Data for 3,4-Methylenedioxy-PV9 Hydrochloride

Carbon	Predicted Chemical Shift (δ , ppm)
Carbonyl (C=O)	195 - 205
Aromatic (C_6H_3)	108 - 150
Methylenedioxy (-O-CH ₂ -O-)	~101
Methine (-CH-)	60 - 70
Pyrrolidine (-NCH ₂ -)	45 - 55
Pyrrolidine (-CH ₂ -)	20 - 30
Alkyl Chain (-CH ₂ -)	22 - 40
Terminal Methyl (-CH ₃)	~14

Workflow for NMR Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for NMR Spectroscopic Analysis.

Gas Chromatography-Mass Spectrometry (GC-MS)

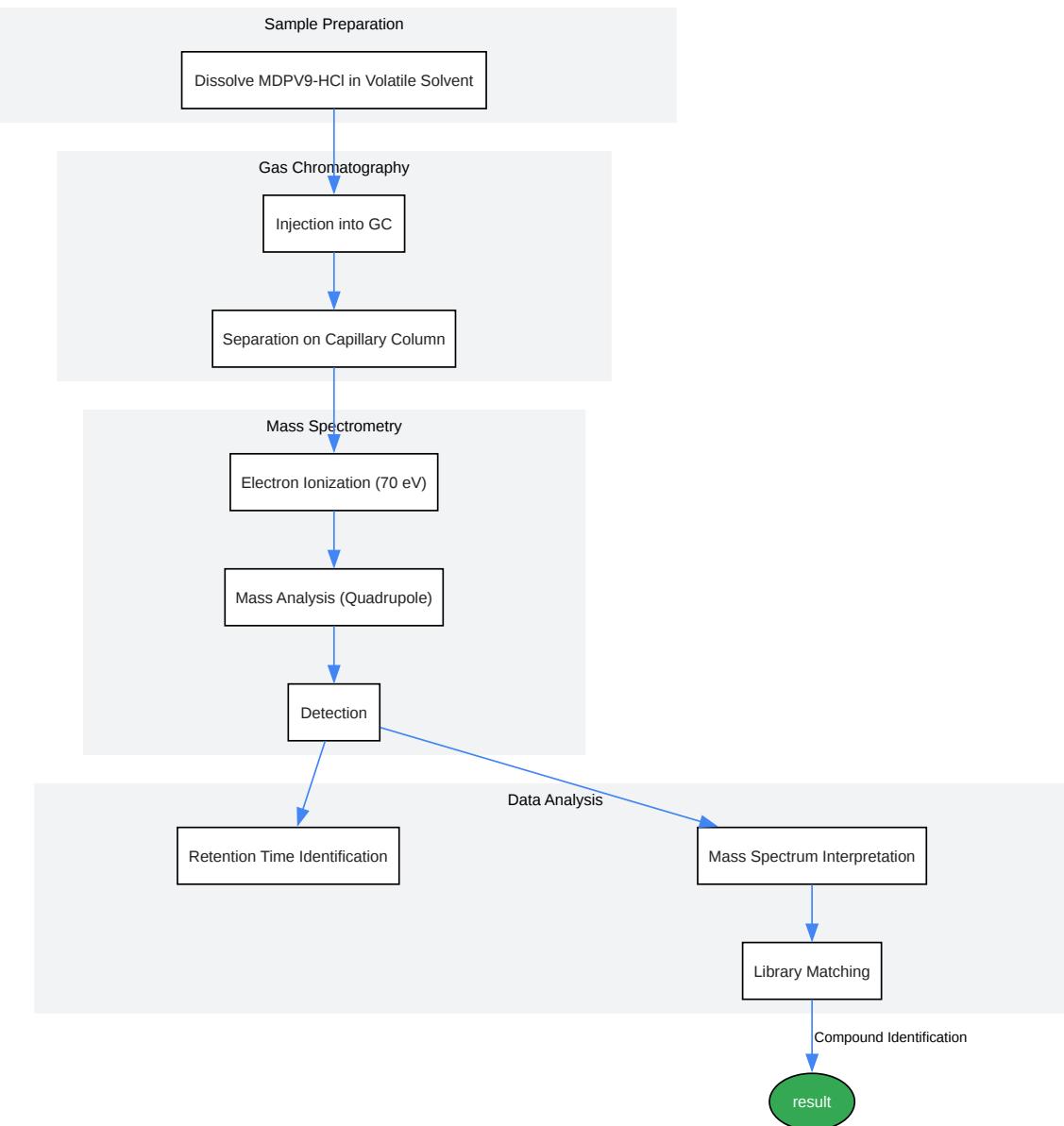
GC-MS is a powerful technique for separating and identifying volatile and semi-volatile compounds. It is a cornerstone of forensic drug analysis.

Experimental Protocol: GC-MS Analysis

A typical GC-MS protocol for synthetic cathinones is as follows:

- **Sample Preparation:** Prepare a solution of the sample in a volatile organic solvent such as methanol or acetonitrile at a concentration of approximately 1 mg/mL. Derivatization is generally not required for pyrrolidine-containing cathinones.
- **Instrumentation:** Use a gas chromatograph coupled to a mass spectrometer with an electron ionization (EI) source.
- **GC Conditions:**
 - Column: A non-polar capillary column, such as a 5% phenyl-methylpolysiloxane column (e.g., DB-5MS, 30 m x 0.25 mm i.d., 0.25 µm film thickness).
 - Carrier Gas: Helium at a constant flow rate (e.g., 1 mL/min).
 - Injector: Split/splitless injector, typically operated in split mode with a high split ratio to prevent column overloading. Set the injector temperature to around 250-280°C.
 - Oven Program: A temperature gradient is used to separate the components. A typical program might be: start at 100°C, hold for 1 minute, then ramp at 15-20°C/min to 300°C and hold for 5-10 minutes.
- **MS Conditions:**
 - Ionization: Electron Ionization (EI) at 70 eV.
 - Mass Analyzer: Quadrupole or ion trap.
 - Scan Range: Scan from m/z 40 to 550.
 - Source Temperature: ~230°C.

- Transfer Line Temperature: ~280°C.
- Data Analysis: Identify the compound by its retention time and by comparing its mass spectrum to reference libraries and fragmentation patterns of similar compounds.


Expected Mass Spectrum and Fragmentation

The mass spectrum of MDPV9-HCl is expected to be dominated by fragmentation resulting from α -cleavage adjacent to the carbonyl group and the pyrrolidine ring.

Table 4: Predicted Key Mass Fragments for 3,4-Methylenedioxy-PV9

m/z	Predicted Fragment
319	$[\text{M}]^+$ (Molecular Ion of Free Base)
204	$[\text{M} - \text{C}_8\text{H}_{15}]^+$ (Loss of the hexyl group from the iminium ion)
149	$[\text{C}_8\text{H}_5\text{O}_3]^+$ (3,4-Methylenedioxybenzoyl cation)
126	$[\text{C}_8\text{H}_{16}\text{N}]^+$ (Hexylpyrrolidin-1-ium)
70	$[\text{C}_4\text{H}_8\text{N}]^+$ (Pyrrolidin-1-ium)

Workflow for GC-MS Analysis

[Click to download full resolution via product page](#)

Caption: Workflow for GC-MS Spectroscopic Analysis.

Fourier-Transform Infrared (FTIR) Spectroscopy

FTIR spectroscopy provides information about the functional groups present in a molecule by measuring the absorption of infrared radiation.

Experimental Protocol: FTIR Spectroscopy

For a solid sample like MDPV9-HCl, the following methods are suitable:

- Attenuated Total Reflectance (ATR):
 - Place a small amount of the crystalline solid directly onto the ATR crystal (e.g., diamond or zinc selenide).
 - Apply pressure using the anvil to ensure good contact between the sample and the crystal.
 - Collect the spectrum. This is a rapid and non-destructive method.
- Potassium Bromide (KBr) Pellet:
 - Grind a small amount of the sample (1-2 mg) with approximately 100-200 mg of dry KBr powder in an agate mortar until a fine, homogeneous powder is obtained.
 - Press the powder into a thin, transparent pellet using a hydraulic press.
 - Place the pellet in the sample holder and acquire the spectrum.
- Instrumentation:
 - Use a standard FTIR spectrometer.
 - Collect the spectrum over the mid-infrared range (typically $4000\text{-}400\text{ cm}^{-1}$).
 - Co-add a sufficient number of scans (e.g., 16 or 32) to obtain a high-quality spectrum.
 - Acquire a background spectrum of the empty ATR crystal or a blank KBr pellet.

Expected FTIR Spectral Data

The FTIR spectrum of MDPV9-HCl is expected to show characteristic absorption bands for its functional groups.

Table 5: Predicted FTIR Absorption Bands for 3,4-Methylenedioxy-PV9 Hydrochloride

Wavenumber (cm ⁻¹)	Functional Group	Vibration
3000 - 2700	R ₃ N ⁺ -H	N-H stretch (from hydrochloride)
2950 - 2850	C-H	Aliphatic stretch
~1680	C=O	Carbonyl stretch
~1600, ~1480	C=C	Aromatic ring stretch
~1250, ~1040	C-O-C	Aryl ether and methylenedioxy stretch
~1100	C-N	Stretch

Ultraviolet-Visible (UV-Vis) Spectroscopy

UV-Vis spectroscopy provides information about the electronic transitions within a molecule and is particularly useful for compounds containing chromophores, such as the aromatic ring in MDPV9-HCl.

Experimental Protocol: UV-Vis Spectroscopy

- **Sample Preparation:** Prepare a dilute solution of the sample in a UV-transparent solvent, such as methanol or ethanol. The concentration should be adjusted to yield an absorbance value between 0.2 and 1.0 at the wavelength of maximum absorbance (λ_{max}).
- **Instrumentation:** Use a dual-beam UV-Vis spectrophotometer.
- **Measurement:**
 - Use a matched pair of quartz cuvettes.

- Fill the reference cuvette with the pure solvent and the sample cuvette with the sample solution.
- Scan the spectrum over a range of approximately 200-400 nm.
- Data Analysis: Identify the wavelength(s) of maximum absorbance (λ_{max}).

UV-Vis Spectral Data

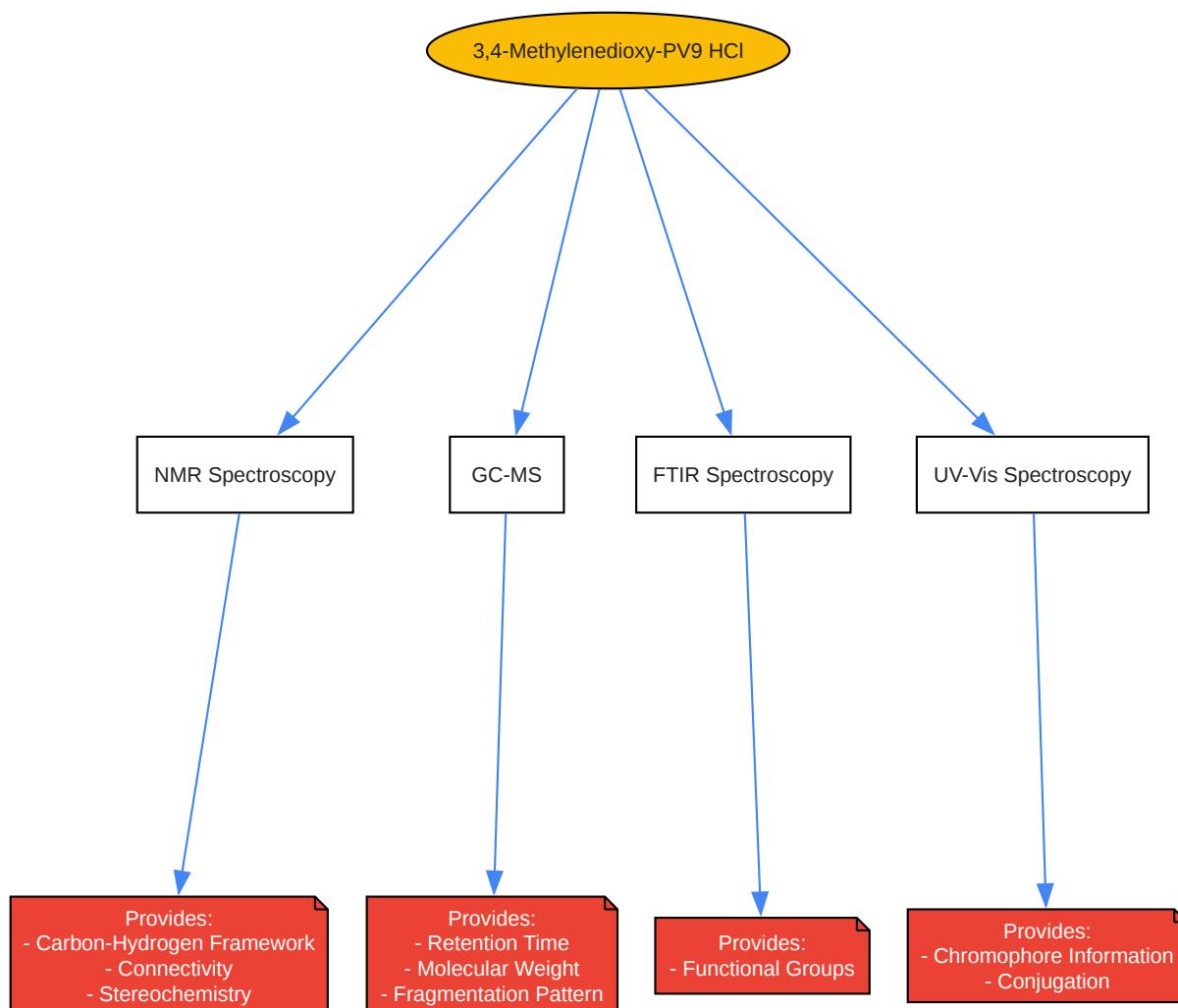

The UV-Vis spectrum of MDPV9-HCl has been reported with the following absorption maxima:

Table 6: UV-Vis Absorption Maxima for 3,4-Methylenedioxy-PV9 Hydrochloride

λ_{max} (nm)
236
283
321

These absorptions are characteristic of the substituted benzoyl chromophore.

Logical Relationship of Spectroscopic Techniques

[Click to download full resolution via product page](#)

Caption: Interrelation of Spectroscopic Techniques.

Conclusion

The comprehensive spectroscopic analysis of 3,4-Methylenedioxy-PV9 hydrochloride requires a multi-technique approach. While specific, publicly available spectral data for this compound is limited, the application of standard analytical protocols for synthetic cathinones allows for its unequivocal identification and characterization. NMR spectroscopy is essential for detailed structural elucidation, GC-MS provides sensitive detection and fragmentation information for identification, FTIR confirms the presence of key functional groups, and UV-Vis spectroscopy characterizes the electronic properties of the chromophore. The methodologies and expected data presented in this guide serve as a valuable resource for researchers and analysts working with this and related compounds. It is strongly recommended to confirm any findings against a certified reference standard whenever possible.

- To cite this document: BenchChem. [Spectroscopic Analysis of 3,4-Methylenedioxy-PV9 Hydrochloride: A Technical Guide]. BenchChem, [2025]. [Online PDF]. Available at: [<https://www.benchchem.com/product/b593207#spectroscopic-analysis-of-3-4-methylenedioxy-pv9-hydrochloride>]

Disclaimer & Data Validity:

The information provided in this document is for Research Use Only (RUO) and is strictly not intended for diagnostic or therapeutic procedures. While BenchChem strives to provide accurate protocols, we make no warranties, express or implied, regarding the fitness of this product for every specific experimental setup.

Technical Support: The protocols provided are for reference purposes. Unsure if this reagent suits your experiment? [[Contact our Ph.D. Support Team for a compatibility check](#)]

Need Industrial/Bulk Grade? [Request Custom Synthesis Quote](#)

BenchChem

Our mission is to be the trusted global source of essential and advanced chemicals, empowering scientists and researchers to drive progress in science and industry.

Contact

Address: 3281 E Guasti Rd
Ontario, CA 91761, United States
Phone: (601) 213-4426
Email: info@benchchem.com